Comprehensive Technical Guide: Chemical Identifiers and Synthetic Applications of (6-Chloro-2-methoxypyridin-3-yl)methanol
Comprehensive Technical Guide: Chemical Identifiers and Synthetic Applications of (6-Chloro-2-methoxypyridin-3-yl)methanol
Executive Summary
(6-Chloro-2-methoxypyridin-3-yl)methanol is a highly functionalized heterocyclic building block that has emerged as a privileged scaffold in modern medicinal chemistry. Its precise substitution pattern—featuring a chlorine atom primed for cross-coupling, a methoxy group for electronic tuning and hydrogen-bond acceptance, and a hydroxymethyl group for facile functionalization—makes it an ideal precursor for complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its chemical informatics, its critical role in the synthesis of epigenetic modulators (specifically KAT6A inhibitors), and field-proven experimental protocols for its derivatization.
Chemical Identity & Structural Informatics
Accurate structural identification is the bedrock of reproducible chemical synthesis. The following table summarizes the core chemical identifiers and physical properties of (6-Chloro-2-methoxypyridin-3-yl)methanol, consolidated from authoritative chemical databases[1][2][3][4].
| Property | Value |
| Chemical Name | (6-Chloro-2-methoxypyridin-3-yl)methanol |
| CAS Registry Number | 1260812-74-5[1] |
| Molecular Formula | C7H8ClNO2[2] |
| Molecular Weight | 173.60 g/mol [2] |
| Standard SMILES | COc1nc(Cl)ccc1CO(Database variant: OCC1C(OC)=NC(Cl)=CC=1)[2] |
| InChIKey | SDOUJIIBBDSJID-UHFFFAOYSA-N[2] |
| Physical Form | Solid[3] |
| Storage Conditions | Inert atmosphere, 2–8°C; keep tightly closed[4] |
Mechanistic Role in Drug Discovery: The KAT6A Axis
In oncology drug development, (6-Chloro-2-methoxypyridin-3-yl)methanol is utilized as a critical intermediate in the synthesis of acylsulfonamide-based inhibitors targeting KAT6A (Lysine acetyltransferase 6A)[5].
KAT6A functions as an oncogene in various cancers, notably gliomas. Mechanistically, KAT6A catalyzes the acetylation of histone H3 at lysine 23 (H3K23ac). This epigenetic mark serves as a docking site for the reader protein TRIM24. The KAT6A-TRIM24 complex subsequently upregulates the expression of PIK3CA, leading to the hyperactivation of the PI3K/AKT signaling cascade and driving tumorigenesis ()[5]. By utilizing (6-Chloro-2-methoxypyridin-3-yl)methanol to build potent KAT6A inhibitors (), researchers can effectively sever this signaling axis[5].
KAT6A-mediated PI3K/AKT signaling pathway and inhibitor intervention.
Experimental Methodology: Cascade N-Alkylation Protocol
A defining transformation of (6-Chloro-2-methoxypyridin-3-yl)methanol in API synthesis is the conversion of its hydroxymethyl group into an N-alkylated pyrazole, forming 3-((1H-pyrazol-1-yl)methyl)-6-chloro-2-methoxypyridine[5].
Step-by-Step Protocol
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Preparation: Charge a reaction vessel with (6-Chloro-2-methoxypyridin-3-yl)methanol (1.0 eq, e.g., 16 g, 92.16 mmol) and 1-(methylsulfonyl)-1H-pyrazole (1.2 eq, 16.16 g, 110.6 mmol)[5].
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Solvation: Suspend the reagents in anhydrous acetonitrile (150 mL) under an inert nitrogen atmosphere[5].
-
Base Addition: Add Cesium Carbonate (Cs₂CO₃) (3.5 eq, 60 g, 325.82 mmol) in a single portion[5].
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Thermal Activation: Heat the heterogeneous mixture to 70°C and stir vigorously for 2 hours[5].
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Quench & Extraction: Cool the reaction to room temperature and quench by pouring into ice water. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[5].
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Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to afford the pure product.
Causality & Expert Insights
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The Cascade Mechanism: The use of 1-(methylsulfonyl)-1H-pyrazole is a strategic masterclass in synthetic efficiency. Rather than executing a traditional two-step sequence (converting the alcohol to a mesylate, isolating it, and then adding pyrazole), this reagent enables a one-pot cascade. The base deprotonates the alcohol, which subsequently attacks the sulfonyl group of the reagent. This transfers the mesyl group to the alcohol (forming an excellent leaving group in situ) and liberates a highly nucleophilic pyrazole anion, which immediately executes an Sₙ2 displacement on the newly formed mesylate.
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Base Selection (Cs₂CO₃): Cesium carbonate is selected over smaller alkali bases (like K₂CO₃) because the large, highly polarizable cesium cation loosely coordinates with the liberated pyrazole anion. This creates a "naked," highly reactive nucleophile that accelerates the Sₙ2 displacement while remaining mild enough to prevent unwanted nucleophilic aromatic substitution (SₙAr) at the chloropyridine moiety.
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Solvent Choice: Acetonitrile is a polar aprotic solvent that optimally solvates the cesium ions and stabilizes the charge-separated transition state of the Sₙ2 displacement without hydrogen-bonding to the nucleophile.
Cascade activation and SN2 displacement workflow for N-alkylation.
Self-Validating Analytical Workflows
To ensure the integrity of the synthesis, the protocol must be treated as a self-validating system. The following analytical checkpoints guarantee reaction success:
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TLC Monitoring: The starting alcohol is highly polar and strongly UV-active (254 nm). As the reaction progresses, monitor the disappearance of the low-Rf starting material and the emergence of a higher-Rf product spot, indicating the loss of the hydroxyl group.
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LC-MS Verification: The starting material has a molecular weight of 173.6 g/mol . The target N-alkylated pyrazole will exhibit a mass of 223.6 g/mol . The mass spectrum must show an [M+H]⁺ peak at m/z 224.1, accompanied by a characteristic 3:1 isotopic pattern confirming the retention of the chlorine atom.
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¹H NMR Diagnostic Shifts: The most critical diagnostic signal is the benzylic methylene (-CH₂-) protons. In the starting alcohol, these protons resonate at approximately 4.6 ppm . Upon successful conversion to the pyrazole derivative, the strong electron-withdrawing nature of the adjacent pyrazole nitrogen shifts this singlet significantly downfield to approximately 5.3 ppm .
Safety and Handling
(6-Chloro-2-methoxypyridin-3-yl)methanol is classified under GHS as a skin irritant (H315) and a cause of serious eye irritation (H319)[2][3]. Standard laboratory safety protocols apply:
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PPE: Wear protective gloves, protective clothing, and eye/face protection (P280)[2][4].
-
Handling: Wash hands thoroughly after handling (P264)[2][4]. In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present (P305+P351+P338)[3][4].
References
- World Intellectual Property Organization (WIPO). "WO2024189598A2 - Inhibiteurs de kat6a de type acylsulfonamides". Google Patents.
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Lv, D., et al. "Histone acetyltransferase KAT6A upregulates PI3K/AKT signalling through TRIM24 binding." Cancer Research 77.22 (2017): 6190-6201. URL:[Link]
Sources
- 1. 1260812-74-5|(6-Chloro-2-methoxypyridin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 2. 1260812-74-5 | (6-Chloro-2-methoxypyridin-3-yl)methanol | Chlorides | Ambeed.com [ambeed.com]
- 3. (6-Chloro-2-methoxypyridin-3-yl)methanol | 1260812-74-5 [sigmaaldrich.com]
- 4. (6-Chloro-2-methoxypyridin-3-yl)methanol | 1260812-74-5 [sigmaaldrich.com]
- 5. WO2024189598A2 - Inhibiteurs de kat6a de type acylsulfonamides - Google Patents [patents.google.com]
